molecular formula C10H5ClO3 B14375651 1-Oxo-1H-2-benzopyran-3-carbonyl chloride CAS No. 90686-93-4

1-Oxo-1H-2-benzopyran-3-carbonyl chloride

Cat. No.: B14375651
CAS No.: 90686-93-4
M. Wt: 208.60 g/mol
InChI Key: SLHQLFXDKLWIIG-UHFFFAOYSA-N
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Description

1-Oxo-1H-2-benzopyran-3-carbonyl chloride is an organic compound belonging to the class of isocoumarins It is characterized by a benzopyran ring system with a carbonyl chloride functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1H-2-benzopyran-3-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 1-Oxo-1H-2-benzopyran-3-carboxylic acid using thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1H-2-benzopyran-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Amides, esters, and thioesters: from substitution reactions.

    1-Oxo-1H-2-benzopyran-3-carboxaldehyde: from reduction reactions.

    1-Oxo-1H-2-benzopyran-3-carboxylic acid: from oxidation reactions.

Scientific Research Applications

1-Oxo-1H-2-benzopyran-3-carbonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxo-1H-2-benzopyran-3-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological macromolecules.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes by forming covalent bonds with active site residues.

    Cellular Pathways: It may interfere with cellular signaling pathways by modifying key proteins and receptors.

Comparison with Similar Compounds

1-Oxo-1H-2-benzopyran-3-carbonyl chloride can be compared with other isocoumarins and benzopyran derivatives:

    1-Oxo-1H-2-benzopyran-3-carboxylic acid: Similar structure but lacks the reactive carbonyl chloride group.

    1-Oxo-1H-2-benzopyran-3-carboxaldehyde: Similar structure but with an aldehyde group instead of the carbonyl chloride.

    2H-1-Benzopyran-3-carbonitrile, 2-oxo-: Contains a nitrile group, leading to different reactivity and applications.

Uniqueness: The presence of the carbonyl chloride group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

IUPAC Name

1-oxoisochromene-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO3/c11-9(12)8-5-6-3-1-2-4-7(6)10(13)14-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHQLFXDKLWIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495892
Record name 1-Oxo-1H-2-benzopyran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90686-93-4
Record name 1-Oxo-1H-2-benzopyran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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